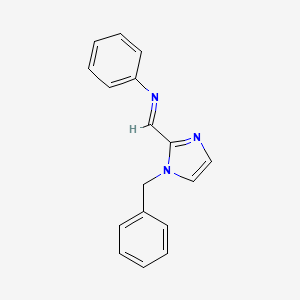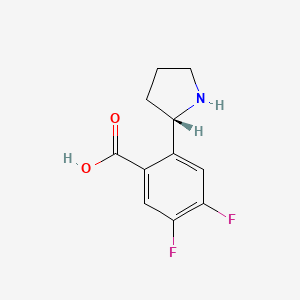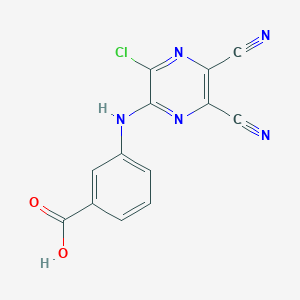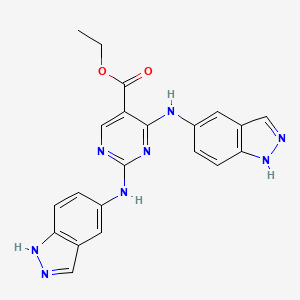
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is an organic compound with the molecular formula C13H19NO4S This compound is characterized by the presence of a benzoic acid core substituted with butyl(methyl)amino and methylsulfonamido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid typically involves multi-step organic reactions. One common method includes the alkylation of 4-aminobenzoic acid with butyl(methyl)amine, followed by sulfonation with methylsulfonyl chloride. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the butyl(methyl)amino and methylsulfonamido groups into the benzoic acid core in a controlled manner .
化学反应分析
Types of Reactions
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and sulfonamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
科学研究应用
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.
4-(Methylamino)benzoic acid: Important for the preparation of pharmaceutical products, dyes, and preservatives.
Uniqueness
4-(Butyl(methyl)amino)-3-(methylsulfonamido)benzoic acid is unique due to the presence of both butyl(methyl)amino and methylsulfonamido groups, which confer distinct chemical and biological properties. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
属性
分子式 |
C13H20N2O4S |
|---|---|
分子量 |
300.38 g/mol |
IUPAC 名称 |
4-[butyl(methyl)amino]-3-(methanesulfonamido)benzoic acid |
InChI |
InChI=1S/C13H20N2O4S/c1-4-5-8-15(2)12-7-6-10(13(16)17)9-11(12)14-20(3,18)19/h6-7,9,14H,4-5,8H2,1-3H3,(H,16,17) |
InChI 键 |
NCYFMWQRQPBCQZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C)C1=C(C=C(C=C1)C(=O)O)NS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
![4-(7-(4-(Diphenylamino)phenyl)benzo[c][1,2,5]thiadiazol-4-yl)-1-(4-oxohex-5-yn-1-yl)pyridin-1-ium chloride](/img/structure/B12934025.png)
![4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)



![tert-Butyl (3-hydroxy-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B12934069.png)
